molecular formula C6H4F2IN B8146880 3,5-Difluoro-2-iodoaniline

3,5-Difluoro-2-iodoaniline

Cat. No. B8146880
M. Wt: 255.00 g/mol
InChI Key: PBWMLSAYIKCLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-2-iodoaniline is a useful research compound. Its molecular formula is C6H4F2IN and its molecular weight is 255.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluoro-2-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-2-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Drug Discovery and Pharmacological Research : A study on 3,5-Difluoroaniline highlighted its complex molecular structure and reactivity descriptors, making it a potential candidate in drug discovery and pharmacological research (Pathak et al., 2015).

  • Green Catalysis : Research into 3,5-Bis(perfluorodecyl)phenylboronic acid, a compound with similarities in its molecular structure, revealed its application as a green catalyst in direct amide condensation reactions due to its strong electron-withdrawing effect and immobility in the fluorous recyclable phase (Ishihara et al., 2001).

  • Nephrotoxicity Research : 3,5-dihaloanilines, which include similar halogenated anilines, have been found to be more potent nephrotoxicants in vitro compared to their isomers. Bromo and iodo substitutions in these compounds enhance their nephrotoxic potential (Hong et al., 2000).

  • Treatment of Herpes Simplex Keratitis : 5-Trifluoromethyl-2'-deoxyuridine, a derivative, has been effective in treating herpes simplex keratitis in rabbit corneas, suggesting potential in herpetic keratitis treatments (Kaufman & Heidelberger, 1964).

  • Organic Synthesis and Catalysis : Various studies have demonstrated the usefulness of difluoro- and iodoaniline compounds in organic synthesis and catalysis. This includes the synthesis of 3,3-difluoro-1-iodocyclopropenes (Xu & Chen, 2002), the Reformatsky reaction of difluoroacetate with imine (Taguchi et al., 1988), and the synthesis of 3-iodoindoles from terminal acetylenes (Yue et al., 2006).

  • Environmental Friendliness in Chemistry : Polyvalent iodine compounds, which include 3,5-Difluoro-2-iodoaniline derivatives, are noted for their useful oxidizing properties and environmental friendliness, making them popular in organic synthesis and catalytic applications (Zhdankin & Stang, 2008).

properties

IUPAC Name

3,5-difluoro-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWMLSAYIKCLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-iodoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.